molecular formula C11H14N4O2 B14876760 2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B14876760
M. Wt: 234.25 g/mol
InChI Key: VXLSYQNHNRWTKS-UHFFFAOYSA-N
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Description

2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a piperidine ring, a tetrahydropyrimidine core, and a nitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Construction of the Tetrahydropyrimidine Core: This step involves the condensation of urea or thiourea with a suitable aldehyde or ketone in the presence of a catalyst.

    Introduction of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • 2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

2,4-Dioxo-1-(piperidin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal and industrial chemistry.

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

2,4-dioxo-1-(piperidin-3-ylmethyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H14N4O2/c12-4-9-7-15(11(17)14-10(9)16)6-8-2-1-3-13-5-8/h7-8,13H,1-3,5-6H2,(H,14,16,17)

InChI Key

VXLSYQNHNRWTKS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CN2C=C(C(=O)NC2=O)C#N

Origin of Product

United States

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